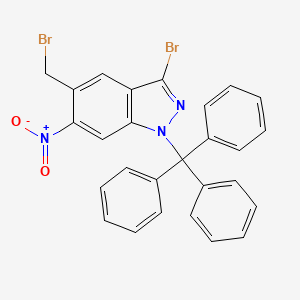

3-Bromo-5-(bromomethyl)-6-nitro-1-trityl-1H-indazole

Beschreibung

3-Bromo-5-(bromomethyl)-6-nitro-1-trityl-1H-indazole is a halogenated nitroindazole derivative characterized by a fused benzene-pyrazole core. Key structural features include:

- Bromine substituents: At positions 3 and 5 (the latter as a bromomethyl group).

- Trityl (triphenylmethyl) group: At position 1, providing steric bulk and lipophilicity.

This compound’s reactivity is influenced by the electron-withdrawing nitro group and the halogen atoms, which make it a candidate for cross-coupling reactions in medicinal or materials chemistry. The trityl group stabilizes the indazole nitrogen and modulates solubility in organic solvents .

Eigenschaften

IUPAC Name |

3-bromo-5-(bromomethyl)-6-nitro-1-tritylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19Br2N3O2/c28-18-19-16-23-25(17-24(19)32(33)34)31(30-26(23)29)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGULZLMVWDAETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C(=C5)[N+](=O)[O-])CBr)C(=N4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(bromomethyl)-6-nitro-1-trityl-1H-indazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indazole derivative, followed by nitration and tritylation. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness, safety, and environmental compliance. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-(bromomethyl)-6-nitro-1-trityl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while reduction can produce amine-functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds with similar structures exhibit potential anticancer properties by inducing apoptosis in cancer cells. The presence of bromine substituents may enhance this activity by affecting the compound's interaction with biological targets involved in cell cycle regulation and apoptosis pathways .

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit specific enzymes, including cyclooxygenases (COX), which play a crucial role in inflammatory responses. Brominated derivatives have shown enhanced potency, suggesting that this compound may be useful in developing anti-inflammatory drugs .

-

Receptor Interaction :

- Research into indazole derivatives has highlighted their potential as ligands for various receptors, including serotonin receptors. Modifications like those present in this compound may influence binding affinities, indicating possible applications in treating mood disorders such as anxiety and depression .

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals.

Research Findings and Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | Potential for new cancer therapies |

| Enzyme Inhibition | Enhanced inhibition of COX enzymes | Development of anti-inflammatory medications |

| Neuropharmacological Effects | Modifications affect serotonin receptor binding | Possible treatments for anxiety and depression |

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(bromomethyl)-6-nitro-1-trityl-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key properties:

Key Observations :

- Steric Effects : The trityl group in the target compound significantly increases steric hindrance compared to smaller substituents like methyl or chloropropyl .

- Solubility: The trityl group improves solubility in non-polar solvents, whereas nitro and halogen substituents in other analogs favor polar aprotic solvents .

Crystallographic and Spectroscopic Data

- Crystal Packing : Compounds like 3-Bromo-6-nitro-1-(prop-2-yn-1-yl)pyridine exhibit weak C–H⋯O hydrogen bonds, forming helical chains . The trityl group in the target compound likely disrupts such interactions, leading to amorphous solid states.

- NMR Trends :

- 1H-NMR : Trityl protons in the target compound resonate at δ ~7.2–7.5 ppm (aromatic), while bromomethyl protons appear as a singlet near δ ~4.5 ppm .

- 13C-NMR : The trityl carbons are observed at δ ~125–145 ppm, distinct from aliphatic carbons in analogs (e.g., δ ~32–45 ppm for chloropropyl chains) .

Biologische Aktivität

3-Bromo-5-(bromomethyl)-6-nitro-1-trityl-1H-indazole is a complex organic compound belonging to the indazole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 577.27 g/mol |

| LogP | 7.965 |

| CAS Number | 1695537-84-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the presence of bromine atoms facilitates halogen bonding, enhancing the compound's binding affinity to target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also shown promise in anticancer applications. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro, particularly in leukemia models. The mechanism involves disrupting critical protein interactions within cancer pathways .

Study on Anticancer Activity

In a study focusing on leukemia cells, this compound was tested for its growth inhibition capabilities. The results indicated an IC value of approximately 0.55 μM against MLL-AF9 cells, demonstrating potent anticancer activity .

Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of this compound against Leishmania major. Using an MTT assay, it was found to be a promising growth inhibitor, supporting its potential as a therapeutic agent against protozoal infections .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro and bromine groups; trityl stabilization | Antimicrobial, anticancer |

| 5-Bromo-2-methyl-3-nitroindazole | Similar reactivity without trityl group | Moderate anticancer activity |

The unique structural features of this compound contribute to its enhanced stability and lipophilicity compared to similar compounds, which may influence its biological efficacy and application in drug development.

Q & A

Q. What are the key challenges in synthesizing 3-Bromo-5-(bromomethyl)-6-nitro-1-trityl-1H-indazole, and how can regioselectivity be optimized?

Methodological Answer: Synthesis of this compound involves balancing reactivity between bromination and nitration steps. The bromomethyl group at position 5 and nitro group at position 6 require careful control to avoid over-functionalization. To optimize regioselectivity:

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps:

Q. How do steric effects from the trityl group influence the compound’s pharmacological activity, and how can this be modeled computationally?

Methodological Answer: The bulky trityl group may hinder binding to target proteins (e.g., kinases or receptors). To assess this:

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer: Discrepancies in stability studies (e.g., decomposition at pH < 3) arise from competing hydrolysis pathways. Mitigation steps:

Q. How can the nitro group’s electronic effects be exploited to design derivatives with enhanced bioactivity?

Methodological Answer: The nitro group acts as an electron-withdrawing group, influencing redox potential and binding affinity. Strategies:

Q. What precautions are critical when handling this compound due to its brominated and nitro-functionalized structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.